3,5-Difluoro-2-n-pentoxythiophenol
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Overview
Description
3,5-Difluoro-2-n-pentoxythiophenol is an organic compound characterized by the presence of fluorine atoms at the 3 and 5 positions, a pentoxy group at the 2 position, and a thiophenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-n-pentoxythiophenol typically involves the introduction of fluorine atoms and the pentoxy group onto a thiophenol core. One common method involves the nucleophilic aromatic substitution reaction where a thiophenol derivative is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-n-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Aminated or alkoxylated derivatives.
Scientific Research Applications
3,5-Difluoro-2-n-pentoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the pentoxy group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated compound with different functional groups.
2,4-Difluorophenol: A simpler fluorinated phenol with fewer substituents.
Pentoxybenzene: A compound with a similar pentoxy group but lacking the thiophenol core.
Uniqueness
3,5-Difluoro-2-n-pentoxythiophenol is unique due to the combination of its fluorine atoms, pentoxy group, and thiophenol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3,5-difluoro-2-pentoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-2-3-4-5-14-11-9(13)6-8(12)7-10(11)15/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGZFLJPNYIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1S)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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